Verbenalin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

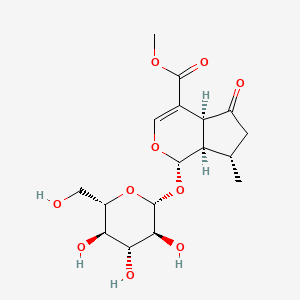

methyl (1S,4aS,7S,7aR)-7-methyl-5-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3/t6-,9-,10+,11-,12-,13+,14-,16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXRWTJXGMHOFN-UDHWGNCTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Extraction and Purification of Verbenalin from Verbena officinalis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for extracting and purifying verbenalin (B192655), a bioactive iridoid glycoside from Verbena officinalis. The document details various extraction and purification protocols, presents quantitative data in structured tables, and includes visualizations of experimental workflows and associated signaling pathways to support research and development efforts.

Introduction

Verbena officinalis L., commonly known as common vervain, is a medicinal plant with a rich history in traditional medicine. Its therapeutic properties are attributed to a diverse profile of phytochemicals, with the iridoid glycoside this compound being a key bioactive constituent.[1] this compound has demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and sleep-promoting effects.[2][3] The European Pharmacopoeia stipulates that the content of this compound in standardized Verbenae herba should be no less than 1.5% of the dry weight, highlighting its importance as a quality control marker.[4] This guide offers an in-depth exploration of the techniques used to isolate and purify this compound for research and pharmaceutical applications.

Extraction of this compound

The initial step in isolating this compound is its extraction from the aerial parts of Verbena officinalis. The choice of extraction method and solvent significantly influences the yield and purity of the final extract.

Solvent Extraction

Solvent extraction is a conventional and widely used method for obtaining this compound. Various polar solvents have been shown to be effective. A study comparing different butanol and ethanol (B145695) mixtures found that a 50:50 (v/v) butanol:ethanol mixture (BE5) resulted in the highest extraction yield.[5] Methanolic extraction is also a common practice for isolating iridoid glycosides.[6]

Table 1: Comparison of Solvent Extraction Yields for Verbena officinalis

| Solvent System | Ratio (v/v) | Extraction Yield (% of dry weight) | Reference |

| 100% Butanol (B1) | 100:0 | 9.38 | [5] |

| Butanol:Ethanol (BE7.5) | 75:25 | 7.56 | [5] |

| Butanol:Ethanol (BE5) | 50:50 | 11.23 | [5] |

| Butanol:Ethanol (BE2.5) | 25:75 | 6.83 | [5] |

| 70% Ethanol | - | 13.62 | [7] |

| Water | - | 18.44 | [7] |

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and efficient technique that utilizes acoustic cavitation to enhance the extraction process, often resulting in higher yields in shorter times and at lower temperatures compared to conventional methods.[8][9] The optimization of UAE parameters is crucial for maximizing the recovery of phenolic compounds, including this compound.

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Phenolic Compounds from Verbena officinalis

| Parameter | Optimal Value | Reference |

| Extraction Time | 30.64 min | [10] |

| Ultrasonic Temperature | 52.70 °C | [10] |

| Liquid-to-Solid Ratio | 28.71 mL/g | [10] |

| pH | 5.22 | [10] |

Purification of this compound

Following extraction, the crude extract contains a complex mixture of phytochemicals. Therefore, a multi-step purification process is necessary to isolate this compound to a high degree of purity.

Column Chromatography

Column chromatography is a fundamental technique for the purification of natural products. Different stationary phases can be employed depending on the properties of the target compound and the impurities to be removed.

-

Silica (B1680970) Gel Chromatography: Silica gel is a polar adsorbent commonly used for the separation of compounds with varying polarities.[11] A step-wise elution with a gradient of increasing polarity (e.g., dichloromethane-methanol) is typically used to separate fractions containing this compound.[12][13]

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography medium is effective for separating compounds based on their molecular size and is often used as a subsequent purification step.

-

Macroporous Resin Chromatography: Macroporous resins offer an efficient method for the enrichment and preliminary purification of iridoid glycosides from crude extracts.[14][15] The selection of the appropriate resin and elution conditions is critical for achieving good separation.[16]

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby minimizing irreversible adsorption of the sample and leading to high recovery rates.[17][18] This method has been successfully applied to the preparative isolation of various natural products, including iridoid glycosides.[19][20] The selection of a suitable two-phase solvent system is paramount for a successful separation.[21][22]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution separation technique that is often used in the final stages of purification to obtain highly pure this compound.[6][23] It can also be used for the quantitative analysis of this compound in extracts and purified fractions.

Experimental Protocols

General Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound from Verbena officinalis.

Protocol for Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Grind the dried aerial parts of Verbena officinalis into a fine powder.

-

Extraction:

-

Mix the powdered plant material with the chosen solvent (e.g., 50% ethanol) at a liquid-to-solid ratio of 28.71 mL/g in a beaker.

-

Adjust the pH of the mixture to 5.22.

-

Place the beaker in an ultrasonic bath.

-

Set the ultrasonic temperature to 52.70 °C and the extraction time to 30.64 minutes.

-

-

Post-Extraction:

-

After extraction, separate the supernatant from the plant residue by filtration or centrifugation.

-

Concentrate the supernatant under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Protocol for Silica Gel Column Chromatography

-

Column Packing:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

-

Pour the slurry into a glass column and allow it to pack under gravity, ensuring an even and compact bed.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% dichloromethane).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the eluate.

-

Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Pool the fractions that show a high concentration of this compound.

-

Signaling Pathways Associated with this compound

This compound's therapeutic effects are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways.

This compound can reduce airway inflammation by inhibiting the activity of the NF-κB/MAPK signaling pathway.[4][24] Additionally, extracts of Verbena officinalis containing this compound have been found to inhibit the IL17A signaling pathway, thereby mitigating neuroinflammation.[25]

Neuroprotective Signaling Pathways

The neuroprotective effects of this compound are linked to its ability to modulate pathways involved in Alzheimer's disease and ferroptosis.

This compound has been shown to reduce the generation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease.[26] Furthermore, it can attenuate hepatic damage by regulating MDMX/PPARα-mediated ferroptosis, a form of programmed cell death.[27]

Conclusion

This technical guide provides a detailed overview of the current methods for the extraction and purification of this compound from Verbena officinalis. The selection of an appropriate combination of extraction and purification techniques is critical for obtaining high-purity this compound for research and drug development. The elucidation of its mechanisms of action through various signaling pathways further underscores its therapeutic potential. The protocols and data presented herein serve as a valuable resource for scientists and researchers working on the isolation and characterization of this promising natural compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of Bioactive Compounds Extracted from Verbena officinalis and Their Biological Effects in the Extraction by Four Butanol/Ethanol Solvent Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. Recent advancement in ultrasound-assisted novel technologies for the extraction of bioactive compounds from herbal plants: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. web.uvic.ca [web.uvic.ca]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. column-chromatography.com [column-chromatography.com]

- 14. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preparative separation of iridoid glucosides and crocins from Gardeniae Fructus using sequential macroporous resin column chromatography and evaluation of their anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. mdpi.com [mdpi.com]

- 19. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Separation and purification of water-soluble iridoid glucosides by high speed counter-current chromatography combined with macroporous resin column separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Preparative isolation of alkaloids from Corydalis bungeana Turcz. by high-speed counter-current chromatography using stepwise elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Antimicrobial, Antioxidant Activities, and HPLC Determination of the Major Components of Verbena carolina (Verbenaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. Ethanol extract of Verbena officinalis alleviates MCAO-induced ischaemic stroke by inhibiting IL17A pathway-regulated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. This compound Reduces Amyloid-Beta Peptide Generation in Cellular and Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound attenuates hepatic damage and mitochondrial dysfunction in alcohol-associated steatohepatitis by regulating MDMX/PPARα-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Verbenalin: A Comprehensive Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbenalin, an iridoid glucoside primarily isolated from plants of the Verbena genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological effects of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal studies, and presents mandatory visualizations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound, also known as Cornin or Verbenaloside, is a monoterpenoid derivative belonging to the iridoid class of organic compounds.[1][2][3] Its chemical structure consists of a cyclopentanopyran ring system to which a glucose molecule is attached via a β-glycosidic linkage.[2] The systematic IUPAC name for this compound is Methyl (1S,4aS,7S,7aR)-1-(β-D-glucopyranosyloxy)-7-methyl-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Methyl (1S,4aS,7S,7aR)-1-(β-D-glucopyranosyloxy)-7-methyl-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | [1][2] |

| Synonyms | Cornin, Verbenaloside | [2][3] |

| CAS Number | 548-37-8 | [2][3] |

| Molecular Formula | C₁₇H₂₄O₁₀ | [1][2] |

| Molecular Weight | 388.37 g/mol | [1][3][4] |

| SMILES | C[C@H]1CC(=O)[C@H]2[C@@H]1--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [2] |

| InChI | InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3/t6-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 | [1] |

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Appearance | Bitter needles | [3] |

| Melting Point | 182-183 °C | [3] |

| Solubility | Freely soluble in water; slightly soluble in alcohol, ethyl acetate (B1210297), acetone; practically insoluble in chloroform, ether. Water solubility: 211 mg/mL at 18 °C. DMSO: 78 mg/mL (200.83 mM). | [3][5][6] |

| Optical Rotation | [α]D²⁵ -173° (water) | [3] |

| UV max (in ethanol) | 238 nm (ε 9600), 290 nm (ε 105) | [3] |

| XLogP3-AA | -1.5 | [2] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 10 | [2] |

Biological and Pharmacological Properties

This compound exhibits a wide spectrum of biological activities, including neuroprotective, anti-inflammatory, sleep-promoting, and immunomodulatory effects. These properties make it a promising candidate for the development of novel therapeutic agents for various diseases.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective potential, particularly in the context of Alzheimer's disease (AD) and cerebral ischemia.

Anti-Alzheimer's Disease Activity: Studies have shown that this compound can reduce the generation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.[7][8] In vitro experiments using Swedish mutant amyloid precursor protein (APP)-overexpressing Neuro2a (SweAPP/N2a) cells revealed that this compound treatment decreased both the intracellular expression and release of APP, leading to a reduction in Aβ production.[7] Furthermore, in animal models of AD, this compound administration was found to decrease Aβ and tau expression levels in the hippocampus.[7][9] It also restored the expression of brain-derived neurotrophic factor (BDNF), a crucial protein for neuronal survival and growth.[7]

Protection against Cerebral Ischemia: In a rat model of focal cerebral ischemia-reperfusion, this compound demonstrated a protective effect by improving brain microcirculation and energy metabolism.[5] It was observed to inhibit the expression of pro-apoptotic genes (e.g., Bax, Caspase-3) and promote the expression of anti-apoptotic genes (e.g., Bcl-2).[5]

Anti-inflammatory and Immunomodulatory Effects

This compound possesses notable anti-inflammatory properties. It has been shown to reduce airway inflammation in asthmatic rats by inhibiting the activity of the NF-κB/MAPK signaling pathway.[10] Additionally, this compound can enhance the killing efficiency of natural killer (NK) cells, which play a critical role in the elimination of virus-infected and tumor cells.[1][11] This effect is achieved by accelerating the killing process and reducing the contact time between NK cells and their targets, without affecting NK cell proliferation or the expression of cytotoxic proteins like perforin (B1180081) and granzyme B.[1][10]

Sleep-Promoting Activity

This compound is one of the active components responsible for the sleep-promoting effects of Verbena officinalis.[9] Electroencephalographic (EEG) analysis in rats showed that oral administration of this compound increased the total time of non-rapid eye movement (NREM) sleep and enhanced delta activity during NREM sleep, indicating a deeper and more restorative sleep.[2][9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and further investigation of this compound's biological activities.

Extraction and Isolation of this compound from Verbena officinalis**

Caption: Workflow for the extraction and isolation of this compound.

Protocol:

-

Extraction: The aerial parts of V. officinalis are percolated with 90% (v/v) aqueous methanol at room temperature. The extract is then concentrated under reduced pressure to obtain a residue.[12]

-

Fractionation: The residue is mixed with diatomite and silica gel and then sequentially extracted with petroleum ether, ethyl acetate, and methanol. The ethyl acetate fraction is collected and concentrated.[12]

-

Chromatographic Purification: The dried ethyl acetate extract is subjected to silica gel column chromatography using a gradient of dichloromethane/methanol as the mobile phase to yield several fractions.[12]

-

Isolation: The this compound-containing fractions are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol/water mobile phase to afford pure this compound.[12]

In Vitro Assessment of Anti-Alzheimer's Disease Activity

Cell Culture and Treatment: Swedish mutant amyloid precursor protein (APP)-overexpressing Neuro2a (SweAPP/N2a) cells are cultured in appropriate media.[7] The cells are treated with varying concentrations of this compound (e.g., 1-100 μM) for 24 hours.[13]

Western Blotting for APP Expression:

-

Protein Extraction: After treatment, cells are lysed to extract total protein. The protein concentration is determined using a BCA protein assay.[7]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against APP. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]

ELISA for Amyloid-Beta Levels: The levels of Aβ40 and Aβ42 in the cell culture supernatant are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[7]

In Vivo Evaluation in an Alzheimer's Disease Animal Model

Animal Model and Treatment: Transgenic mice expressing a human APP mutation (e.g., 5XFAD mice) are used as an animal model for AD. The mice are administered this compound (e.g., 100-200 mg/kg, by gavage) daily for a specified period (e.g., 35 days).[13]

Immunohistochemistry (IHC) for Aβ and Tau:

-

Tissue Preparation: At the end of the treatment period, the mice are sacrificed, and their brains are collected. The brains are fixed, embedded in paraffin, and sectioned.

-

Staining: The brain sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with primary antibodies against Aβ and phosphorylated tau.

-

Visualization: After incubation with a secondary antibody and a detection reagent, the sections are visualized under a microscope, and the immunoreactivity is quantified.[7][9]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt/eNOS/VEGF Signaling Pathway

This compound has been reported to induce angiogenesis via the PI3K/Akt/eNOS/VEGF signaling axis.[4] This pathway is critical for cell survival, proliferation, and angiogenesis.

Caption: this compound-induced angiogenesis signaling pathway.

NF-κB/MAPK Signaling Pathway

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[10] These pathways are central to the inflammatory response.

Caption: this compound's inhibition of inflammatory pathways.

Amyloid Precursor Protein (APP) Processing Pathway

In the context of Alzheimer's disease, this compound influences the processing of APP, leading to a reduction in the production of neurotoxic Aβ peptides.[7]

Caption: this compound's effect on APP processing.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a promising profile of biological activities. Its neuroprotective, anti-inflammatory, and immunomodulatory effects, supported by emerging evidence on its mechanisms of action at the molecular level, position it as a strong candidate for further preclinical and clinical investigation. This technical guide provides a solid foundation of its chemical and biological properties, along with detailed experimental frameworks, to aid researchers in the continued exploration of this compound's therapeutic potential. The provided data and protocols are intended to streamline future research efforts and accelerate the translation of this promising natural product into novel therapeutic strategies.

References

- 1. This compound Reduces Amyloid-Beta Peptide Generation in Cellular and Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Evaluation of the Acute Toxicity and Safety of this compound in ICR Mice -Journal of Acupuncture Research | Korea Science [koreascience.kr]

- 4. Investigation of Bioactive Compounds Extracted from Verbena officinalis and Their Biological Effects in the Extraction by Four Butanol/Ethanol Solvent Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Evaluation of the Acute Toxicity and Safety of this compound in ICR Mice [e-jar.org]

- 6. Towards eco‐friendly secondary plant metabolite quantitation: Ultra high performance supercritical fluid chromatography applied to common vervain (Verbena officinalis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Reduces Amyloid-Beta Peptide Generation in Cellular and Animal Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Bioactive Constituents of Verbena officinalis Alleviate Inflammation and Enhance Killing Efficiency of Natural Killer Cells | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial, Antioxidant Activities, and HPLC Determination of the Major Components of Verbena carolina (Verbenaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Iridoid glycosides from Verbena officinalis

An In-depth Technical Guide to the Iridoid Glycosides of Verbena officinalis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Verbena officinalis L. (Verbenaceae), commonly known as vervain, is a medicinal plant with a rich history in traditional European and Chinese medicine.[1][2] Its therapeutic properties are largely attributed to a diverse profile of phytochemicals, particularly iridoid glycosides.[3] This document provides a comprehensive technical overview of the primary iridoid glycosides isolated from V. officinalis, focusing on their quantitative distribution, detailed experimental protocols for their isolation and purification, and their significant biological activities. Key compounds discussed include verbenalin (B192655) and hastatoside (B1163306), which are recognized for their anti-inflammatory, neuroprotective, and hepatoprotective effects.[4][5][6] Methodologies for extraction and chromatographic separation are detailed to aid in further research and development. Furthermore, this guide visualizes key experimental workflows and the molecular signaling pathways through which these compounds exert their pharmacological effects, providing a critical resource for drug discovery and natural product chemistry.

Profile of Iridoid Glycosides in Verbena officinalis

Verbena officinalis is a rich source of iridoid glycosides, a class of monoterpenoids that are characteristic constituents of the plant.[4] These compounds are pivotal to the plant's bioactivity. The most prominent and well-studied iridoids in vervain are this compound (also known as verbenaloside or cornin) and hastatoside.[1][7]

Other significant iridoids that have been successfully isolated and structurally elucidated from the aerial parts of the plant include:

-

Two new iridoids named verbeofflin I (a secoiridoid) and 7-hydroxydehydrohastatoside[4][9]

-

Two new secoiridoid glycosides, verbenoside A and verbenoside B[10]

-

Two novel iridoid-phenylethanoid glycoside heterodimers, verbenalinoside A and B[11]

The European Pharmacopoeia stipulates that the raw material, Verbenae herba, must be standardized to a minimum this compound content of 1.5% of dry weight (DW), underscoring the compound's significance as a quality marker.[1]

Quantitative Analysis

The concentration of iridoid glycosides in V. officinalis can vary depending on factors such as the plant part, geographical origin, and harvest time.[12] The highest content of these compounds is typically found when the plant is in full bloom.[2] The following table summarizes the quantitative data reported for the major iridoids.

| Compound | Plant Part | Maximum Content (mg/100g DW) | Reference Method(s) | Citation(s) |

| This compound | Herb | 6196 | HPLC, HPTLC, ATR-IR, NIR | [1][2][13][14] |

| Hastatoside | Herb | 582 | HPLC, HPTLC | [1][2][13] |

| Aucubin | Herb | N/A (Identified) | N/A | [5][8] |

| Verbascoside (B1683046) * | Herb | 2264 | HPLC, HPTLC, ATR-IR, NIR | [1][2][13][14] |

*Note: Verbascoside is a phenylpropanoid glycoside, often quantified alongside iridoids due to its significant presence and bioactivity.[13]

Experimental Protocols: Isolation and Purification

The isolation of pure iridoid glycosides from V. officinalis is a multi-step process involving extraction followed by successive chromatographic techniques. The protocol below is a synthesized methodology based on established literature.[4]

General Extraction Procedure

-

Maceration/Percolation : Air-dried and powdered aerial parts of V. officinalis (e.g., 7.5 kg) are percolated with 90% (v/v) aqueous methanol (B129727) (e.g., 200 L) at room temperature for an extended period (e.g., 15 days).[4]

-

Concentration : The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.[4]

-

Solvent Partitioning (Liquid-Liquid Extraction) : The crude residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and methanol, to separate compounds based on their polarity. The iridoid glycosides are typically enriched in the ethyl acetate and methanol fractions.[4][15]

Chromatographic Separation and Purification

-

Silica (B1680970) Gel Column Chromatography : The dried ethyl acetate extract (e.g., 120 g) is subjected to silica gel column chromatography. Elution is performed using a gradient solvent system, typically mixtures of dichloromethane (B109758) (CH2Cl2) and methanol (MeOH), starting from 100:1 and gradually increasing in polarity to 1:1. This allows for the separation of the extract into several major fractions.[4]

-

Sephadex LH-20 Column Chromatography : Fractions enriched with target iridoids are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for removing pigments and smaller molecules.[4]

-

Preparative High-Performance Liquid Chromatography (HPLC) : Final purification to obtain high-purity compounds is achieved using reversed-phase (e.g., C18) preparative or semi-preparative HPLC. A common mobile phase is a gradient of methanol and water.[4] For example, a mixture of MeOH/H₂O (15:85) can be used to isolate compounds like 7-hydroxydehydrohastatoside and 3,4-dihydrothis compound.[4]

Structural Elucidation

The structures of the isolated compounds are elucidated using a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular formula and fragmentation patterns.[4][9][16]

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the precise chemical structure and stereochemistry of the molecules.[4][9][17]

Biological Activities and Mechanisms of Action

The iridoid glycosides from V. officinalis exhibit a wide range of pharmacological activities, making them promising candidates for drug development.

Anti-inflammatory Activity

Extracts of V. officinalis have demonstrated significant anti-inflammatory effects in both topical and oral applications.[15][18][19] this compound, in particular, has been shown to reduce airway inflammation by inhibiting the activity of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.[20] This inhibition leads to a downstream reduction in the release of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[20]

Neuroprotective and Sleep-Promoting Effects

Traditionally, V. officinalis has been used to treat insomnia and other nervous conditions.[21][22] Scientific studies have validated this use, demonstrating that both hastatoside and this compound are major sleep-promoting components.[21] Oral administration of these compounds to rats was found to significantly increase the total time of non-rapid eye movement (NREM) sleep and enhance delta wave activity, which is characteristic of deep sleep.[21][22]

Hepatoprotective Activity

This compound and hastatoside have been identified as key constituents responsible for the hepatoprotective activity of V. officinalis.[4] Recently isolated iridoid-phenylethanoid conjugates, verbenalinoside A and B, along with their precursors this compound and verbascoside, were shown to rescue ethanol-induced hepatotoxicity in human liver cells (LO2 and HepG2) in a concentration-dependent manner.[11] This suggests their potential as therapeutic agents for liver-related ailments.[11][23]

Natural Killer (NK) Cell Function Enhancement

Recent research has uncovered the immunomodulatory effects of V. officinalis. Oral administration of its extract was found to reduce lung injury in virus-infected mice by promoting the maturation and activation of NK cells.[20] In vitro studies revealed that this compound significantly enhances the killing efficiency of primary human NK cells by accelerating the killing process, specifically by reducing the contact time required for NK cells to eliminate their target cells.[20]

Conclusion and Future Perspectives

The iridoid glycosides from Verbena officinalis, particularly this compound and hastatoside, are well-characterized compounds with potent and varied biological activities. Their demonstrated anti-inflammatory, neuroprotective, and hepatoprotective effects, supported by mechanistic insights into their action on signaling pathways like NF-κB and MAPK, position them as strong candidates for further pharmacological investigation and drug development. The detailed protocols for their isolation and quantification provided herein serve as a foundational resource for researchers aiming to explore the full therapeutic potential of these natural products. Future studies should focus on clinical trials to validate their efficacy in humans and on semi-synthetic modifications to enhance their potency and bioavailability.

References

- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Investigation of Bioactive Compounds Extracted from Verbena officinalis and Their Biological Effects in the Extraction by Four Butanol/Ethanol Solvent Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two New Iridoids from Verbena officinalis L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Two new iridoids from Verbena officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two new secoiridoid glycosides from Verbena officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Verbenalinosides A and B, Two Iridoid–Phenylethanoid Glycoside Conjugates from Verbena officinalis and Their Hepatoprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous quantification of this compound and verbascoside in Verbena officinalis by ATR-IR and NIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antiinflammatory activity and chemical composition of extracts of Verbena officinalis | Semantic Scholar [semanticscholar.org]

- 16. [Identification of the chemical compositionsof Verbena officinalis L. extract by high performance liquid chromatography-photodiode array-high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Two New Iridoids from Verbena officinalis L. [mdpi.com]

- 18. Anti-inflammatory activity of leaf extract of Verbena officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Hastatoside and this compound are sleep-promoting components in Verbena officinalis | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Verbenalin's Sleep-Promoting Effects: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research into the sleep-promoting effects of Verbenalin (B192655), an iridoid glycoside found in Verbena officinalis. The document synthesizes current quantitative data, details established experimental protocols, and visualizes proposed mechanisms of action to support further investigation and drug development in the field of sleep research.

Quantitative Data Summary

The primary quantitative evidence for this compound's hypnotic effects comes from preclinical studies in rodent models. The data highlights its capacity to modulate non-rapid eye movement (NREM) sleep.

Table 1: Summary of Quantitative Data on the Sleep-Promoting Effects of this compound

| Parameter | Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Total NREM Sleep Time | Rat | 1.28 mmol/kg | Oral | Increased by 42% over a 9-hour period.[1][2] | Makino et al., 2009 |

| Delta Activity during NREM Sleep | Rat | 1.28 mmol/kg | Oral | Increased.[1][2] | Makino et al., 2009 |

| Lag Time to Effect | Rat | 1.28 mmol/kg | Oral | Approximately 3–5 hours.[1][2] | Makino et al., 2009 |

Experimental Protocols

The sleep-promoting properties of this compound have been primarily investigated using electroencephalographic (EEG) analysis in rats. The following protocol is a synthesized representation of the methodologies described in the cited literature.

Electroencephalographic (EEG) and Electromyographic (EMG) Analysis in a Rat Model

This protocol is designed to directly measure the effects of this compound on sleep architecture.

-

Animal Model: Male Sprague-Dawley rats are typically used, weighing between 250-300 grams at the time of surgical implantation.

-

Surgical Implantation:

-

Rats are anesthetized using an appropriate anesthetic agent (e.g., pentobarbital).

-

For EEG recording, four miniature screw electrodes are implanted through the skull over the parietal and occipital cortices.

-

For EMG recording, wire electrodes are placed into the neck musculature to monitor muscle tone.

-

All electrodes are connected to a miniature plug, which is then secured to the skull with dental cement.

-

-

Habituation and Baseline Recording:

-

Following a recovery period of at least one week, rats are habituated to the recording chambers and tethering cables for several days.

-

Baseline EEG/EMG data is recorded for a 24-hour period to establish normal sleep-wake patterns for each animal.

-

-

Drug Administration and Recording:

-

This compound is administered orally at the specified dosage (e.g., 1.28 mmol/kg). The administration is typically timed to the beginning of the dark period (lights-off), which is the active phase for rats.[1][2]

-

EEG and EMG activities are recorded continuously for a designated period (e.g., 9 hours or 24 hours) post-administration.

-

-

Data Analysis:

-

The recorded data is scored into distinct sleep-wake stages: wakefulness, NREM sleep, and REM sleep.

-

Key parameters are quantified, including:

-

Total time spent in each sleep stage.

-

Sleep latency (time to fall asleep).

-

Duration and frequency of sleep/wake bouts.

-

Power spectral analysis of the EEG signal, with a focus on delta wave activity (1-4 Hz) during NREM sleep.

-

-

Experimental Workflow for Preclinical Sleep Analysis

The following diagram illustrates a typical workflow for evaluating the sleep-promoting effects of a compound like this compound in a preclinical setting.

Proposed Signaling Pathway

While the precise molecular mechanism of this compound's sleep-promoting effect is not yet fully elucidated, research on Verbena officinalis extracts and related compounds suggests a likely interaction with the GABAergic system. The primary hypothesis is that components of the extract, potentially including this compound, act as positive allosteric modulators of the GABAA receptor.

The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory, sedative effect.

Hypothesized GABAergic Modulation by this compound

The following diagram illustrates the proposed signaling pathway for this compound's sleep-promoting action at the GABAA receptor.

This proposed pathway suggests that this compound does not directly activate the GABAA receptor but enhances the effect of endogenous GABA, leading to increased neuronal inhibition and promoting sleep. Further research, including receptor binding assays and electrophysiological studies, is necessary to confirm this mechanism for this compound specifically.

References

Neuroprotective effects of Verbenalin in Alzheimer's disease models

An In-depth Technical Guide to the Neuroprotective Effects of Verbenalin (B192655) in Alzheimer's Disease Models

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder and the most common cause of dementia worldwide.[1] Its pathology is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] These events trigger a cascade of downstream effects, including synaptic dysfunction, neuronal loss, and cognitive decline. Current FDA-approved medications for AD offer symptomatic relief but do not halt or reverse the underlying neurodegenerative processes.[1] This has spurred research into novel therapeutic agents, with natural compounds gaining significant attention.

This compound, an iridoid glucoside found in medicinal herbs of the Verbenaceae family, such as Verbena officinalis, has emerged as a promising candidate.[3][4] Traditionally used for its anti-inflammatory, antioxidant, and sleep-promoting properties, recent studies have highlighted its neuroprotective potential in the context of Alzheimer's disease.[1][5][6] This technical guide provides a comprehensive overview of the current research on this compound's neuroprotective effects in various AD models, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, targeting several key pathological features of Alzheimer's disease.

Reduction of Amyloid-Beta (Aβ) and Tau Pathology

A primary focus of AD research is mitigating the accumulation of Aβ and hyperphosphorylated tau.[1] this compound has demonstrated significant efficacy in reducing these pathological hallmarks in both in vitro and in vivo models.[1][7]

-

In Vitro Evidence: In Swedish mutant amyloid precursor protein (APP)-overexpressing Neuro2a (SweAPP/N2a) cells, a cellular model for AD, this compound treatment led to a decrease in both the intracellular expression and the extracellular release of APP.[1][7] Consequently, the production of its neurotoxic cleavage product, Aβ42, was markedly reduced.[1]

-

In Vivo Evidence: In AD transgenic (Tg) mice, immunohistochemical analysis revealed that animals treated with this compound showed decreased expression levels of both Aβ and tau in the hippocampus, a brain region critical for memory and learning that is severely affected in AD.[1][7]

Attenuation of Aβ-Induced Neurotoxicity and Oxidative Stress

This compound demonstrates direct neuroprotective properties against Aβ-induced cytotoxicity.

-

Cell Viability: In human neuroblastoma SH-SY5Y cells, a widely used model for studying neuronal toxicity, pretreatment with this compound significantly reduced cell death induced by exposure to Aβ.[3]

-

Mitochondrial Function: Aβ is known to induce mitochondrial dysfunction, leading to a decline in ATP production. This compound pretreatment was shown to rescue this Aβ-induced reduction in ATP levels in SH-SY5Y cells, suggesting it helps preserve mitochondrial energy metabolism.[3]

-

Oxidative Stress: While not reaching statistical significance in one study, this compound pretreatment showed a trend towards decreasing the Aβ-induced generation of intracellular reactive oxygen species (ROS) in SH-SY5Y cells, pointing to its potential antioxidant activity.[3] Other studies have more broadly reported on the antioxidant properties of this compound.[5][6]

Anti-Apoptotic Effects

Neuronal apoptosis, or programmed cell death, is a major contributor to the brain atrophy seen in AD. While direct studies in AD models are emerging, research in related neurodegenerative models, such as cerebral ischemia-reperfusion, highlights this compound's anti-apoptotic capabilities. In a rat model of focal cerebral ischemia, this compound treatment significantly reduced the levels of pro-apoptotic proteins like Bax and Caspase-3, while increasing the level of the anti-apoptotic protein Bcl-2.[8][9] This modulation of apoptosis-regulating genes suggests a mechanism for promoting neuronal survival.[8]

Restoration of Neurotrophic Factors

Brain-Derived Neurotrophic Factor (BDNF) is crucial for neuronal survival, growth, and synaptic plasticity. Its levels are often reduced in the brains of AD patients. A significant finding is that this compound treatment restored the expression of BDNF in the hippocampus of AD animal models.[1][7] This suggests that this compound may not only protect neurons from damage but also promote their health and function.

Modulation of Alzheimer's Disease-Associated Genes

Microarray analysis of this compound-treated human amnion epithelial cells (hAECs) revealed that this compound can significantly regulate the expression of genes associated with Alzheimer's disease.[3][4] The study found that out of 73 AD-associated genes analyzed, this compound treatment downregulated 32 genes that are typically upregulated in AD brains.[3] These genes are involved in processes such as lysosomal dysfunction, pathologic protein aggregation, and age-related neurometabolism, indicating that this compound may exert its therapeutic effects by normalizing gene expression profiles disrupted by the disease.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Effects of this compound on Neuronal Cells

| Model System | Treatment | Outcome Measured | Result | Reference |

| SweAPP/N2a cells | This compound | APP Expression (intracellular & extracellular) | Downregulated | [1] |

| SweAPP/N2a cells | This compound | Aβ42 Peptide Levels | Markedly reduced | [1] |

| SH-SY5Y cells | 20 µM this compound (pretreatment) + 5 µM Aβ | Cell Viability (MTT Assay) | Significantly reduced Aβ-induced cell death | [3] |

| SH-SY5Y cells | 20 µM this compound (pretreatment) + 5 µM Aβ | ATP Production | Significantly rescued Aβ-induced ATP reduction (p < 0.01) | [3] |

| SH-SY5Y cells | 20 µM this compound (pretreatment) + 5 µM Aβ | ROS Production | Decreased compared to Aβ-only group (p = 0.44) | [3] |

Table 2: In Vivo Effects of this compound in AD and Neurodegeneration Models

| Model System | Treatment | Outcome Measured | Result | Reference |

| AD Transgenic (Tg) Mice | This compound | Aβ Expression (Hippocampus, IHC) | Decreased | [1] |

| AD Transgenic (Tg) Mice | This compound | Tau Expression (Hippocampus, IHC) | Decreased | [1] |

| AD Transgenic (Tg) Mice | This compound | BDNF Expression (Hippocampus) | Restored | [1][7] |

| Rat Model of Focal Cerebral Ischemia | This compound (various doses) | Neurological Deficit Score | Significantly reduced | [8][9] |

| Rat Model of Focal Cerebral Ischemia | This compound (various doses) | Bax and Caspase-3 Levels (Brain) | Significantly reduced | [8][9] |

| Rat Model of Focal Cerebral Ischemia | This compound (various doses) | Bcl-2 Level (Brain) | Increased | [8][9] |

Key Experimental Protocols

This section provides a detailed overview of the methodologies used in the cited research to evaluate the neuroprotective effects of this compound.

In Vitro Models

-

Cell Culture:

-

SweAPP/N2a Cells: Swedish mutant APP-overexpressing Neuro2a cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) and Opti-MEM, supplemented with 5% fetal bovine serum and 1% penicillin/streptomycin.[1] These cells are used to model Aβ generation.

-

SH-SY5Y Cells: Human neuroblastoma cells were used to model Aβ-induced neurotoxicity.[3] They are maintained in standard culture conditions.

-

-

Treatment Protocol:

-

Biochemical Assays:

-

Western Blotting: Used to quantify the expression levels of proteins such as APP. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[1]

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the concentration of secreted peptides like Aβ42 in the cell culture medium.[1]

-

-

Cell Viability and Function Assays:

-

MTT Assay: To assess cell viability, SH-SY5Y cells were treated with this compound and/or Aβ. The MTT reagent is added, which is converted by viable cells into a purple formazan (B1609692) product, quantifiable by spectrophotometry.[3]

-

ATP Assay: Intracellular ATP levels were measured using a luminescence-based assay kit to assess mitochondrial function.[3]

-

ROS Assay: Intracellular ROS levels were detected using fluorescent probes like DCFH-DA, where fluorescence intensity is proportional to the amount of ROS.[3]

-

In Vivo Models

-

Animal Models:

-

AD Transgenic (Tg) Mice: These mice are genetically engineered to overexpress proteins involved in AD pathology, such as mutant APP, leading to the development of Aβ plaques and cognitive deficits. They serve as a standard model for testing therapeutic interventions.[1]

-

-

Treatment Protocol:

-

This compound was administered to AD Tg mice, and the effects were compared to untreated AD Tg mice and wild-type controls. The specific dosage and duration of treatment are determined by the study design.[1]

-

-

Tissue Analysis:

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described.

References

- 1. This compound Reduces Amyloid-Beta Peptide Generation in Cellular and Animal Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Microarray analysis of this compound-treated human amniotic epithelial cells reveals therapeutic potential for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Reduces Amyloid-Beta Peptide Generation in Cellular and Animal Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The protective role of this compound in rat model of focal cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Verbenalin: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Verbenalin, an iridoid glycoside primarily isolated from Verbena officinalis, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antiviral effects. Despite its therapeutic potential, a comprehensive understanding of its pharmacokinetic profile and bioavailability remains a critical gap in the existing literature. This technical guide synthesizes the available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific quantitative pharmacokinetic data for pure this compound is limited, this document provides detailed experimental protocols for the key assays used to determine these parameters, offering a foundational framework for researchers in the field. Furthermore, it presents a proposed metabolic pathway based on related compounds and outlines the methodologies for assessing intestinal permeability and metabolic stability, crucial components for evaluating its potential as a drug candidate.

In Vivo Pharmacokinetics

Currently, there is a lack of publicly available studies detailing the complete pharmacokinetic profile of pure this compound following intravenous and oral administration in animal models. Such studies are essential for determining key parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and absolute oral bioavailability.

Hypothetical In Vivo Pharmacokinetic Parameters

To facilitate future research and provide a template for data presentation, the following table outlines the key pharmacokinetic parameters that would be determined from an in vivo study in a rat model.

| Parameter | Oral Administration | Intravenous Administration |

| Dose (mg/kg) | Data not available | Data not available |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | N/A |

| AUC(0-t) (ng·h/mL) | Data not available | Data not available |

| AUC(0-inf) (ng·h/mL) | Data not available | Data not available |

| t½ (h) | Data not available | Data not available |

| CL/F (L/h/kg) | Data not available | Data not available |

| Vd/F (L/kg) | Data not available | Data not available |

| Absolute Bioavailability (F%) | Calculated from (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100 | N/A |

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical study design for determining the pharmacokinetic profile and absolute bioavailability of this compound in rats.

2.2.1 Animal Model

-

Species: Sprague-Dawley rats (male, 200-250 g).

-

Housing: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment.

-

Fasting: Animals are fasted for 12 hours prior to dosing, with free access to water.

2.2.2 Drug Formulation and Administration

-

Intravenous (IV) Formulation: this compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent like PEG400 if necessary) to a final concentration of 1 mg/mL.

-

Oral (PO) Formulation: this compound is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution to a final concentration of 5 mg/mL.

-

Dosing:

-

IV group (n=6): A single dose of this compound (e.g., 2 mg/kg) is administered via the tail vein.

-

PO group (n=6): A single dose of this compound (e.g., 10 mg/kg) is administered by oral gavage.

-

2.2.3 Sample Collection

-

Blood Sampling: Approximately 0.25 mL of blood is collected from the jugular vein into heparinized tubes at the following time points:

-

IV group: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

PO group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

-

Plasma Preparation: Blood samples are immediately centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

2.2.4 Bioanalytical Method: UPLC-MS/MS

-

Instrumentation: A Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode for this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and an internal standard (IS) would need to be optimized.

-

-

Sample Preparation: Protein precipitation is a common method. Briefly, an aliquot of plasma (e.g., 50 µL) is mixed with a precipitating agent (e.g., 150 µL of acetonitrile containing the IS), vortexed, and centrifuged. The supernatant is then injected into the UPLC-MS/MS system.

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

2.2.5 Workflow Diagram

Methodological & Application

Application Note: Quantification of Verbenalin in Verbena officinalis L. using HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verbenalin, an iridoid glucoside, is a major bioactive constituent of Verbena officinalis L. (Vervain). It is recognized for a variety of pharmacological activities, including anti-inflammatory, neuroprotective, and sleep-promoting effects.[1][2] As such, accurate and precise quantification of this compound is crucial for the quality control of raw herbal materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. The European Pharmacopoeia stipulates a minimum content of 1.5% (dry weight) of this compound for standardized Verbenae herba.[2][3] This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of this compound.

Experimental Protocols

Standard and Sample Preparation

1.1. Preparation of Standard Stock Solution:

-

Accurately weigh 10 mg of this compound reference standard (>98% purity).

-

Dissolve in methanol (B129727) in a 10 mL volumetric flask and sonicate for 10 minutes to ensure complete dissolution.

-

This yields a stock solution of 1 mg/mL. Store at 4°C, protected from light.

1.2. Preparation of Calibration Standards:

-

Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 10 µg/mL to 200 µg/mL.

1.3. Sample Preparation (from Verbena officinalis aerial parts):

-

Dry the plant material at 40-50°C to a constant weight and grind into a fine powder.

-

Accurately weigh 1.0 g of the powdered sample into a flask.

-

Add 50 mL of 70% methanol.

-

Extract using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method

The following method is a representative protocol for the quantification of this compound.

| Parameter | Condition |

| Instrument | Agilent 1290 Infinity II LC System or equivalent |

| Column | Agilent Zorbax Extend C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-10 min: 5-15% B10-25 min: 15-30% B25-30 min: 30-50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 238 nm |

| Run Time | 35 minutes |

Data Presentation

Method Validation Summary

The described HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

| Parameter | Typical Results |

| Retention Time (RT) | ~9.8 min |

| Linearity (r²) | ≥ 0.999 |

| Linear Range | 10 - 200 µg/mL |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Recovery | 97.32% - 102.81% |

| Precision (RSD%) | < 2% |

Quantification of this compound in Verbena officinalis Samples

The content of this compound in various samples of Verbena officinalis can be determined using the validated method. The concentration is calculated using the calibration curve derived from the reference standards.

| Sample ID | Plant Part | This compound Content (mg/g of dried plant) |

| VO-1 | Aerial Parts | 6.20 |

| VO-2 | Leaves | 5.85 |

| VO-3 | Stems | 2.15 |

Note: The values presented are for illustrative purposes and actual content may vary based on plant origin, harvest time, and extraction method.

Visualizations

Experimental Workflow

Caption: Workflow for this compound quantification using HPLC-UV.

Pharmacological Actions of this compound

Caption: Overview of this compound's key pharmacological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of Bioactive Compounds Extracted from Verbena officinalis and Their Biological Effects in the Extraction by Four Butanol/Ethanol Solvent Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

In Vitro Analysis of Verbenalin in SH-SY5Y Cell Line: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verbenalin (B192655), an iridoid glucoside primarily isolated from Verbena officinalis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and neuroprotective effects. The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurobiology research. These cells, upon differentiation, exhibit morphological and biochemical characteristics of mature neurons, making them a suitable model to study neurodegenerative diseases and evaluate the efficacy of potential neuroprotective compounds. This document provides detailed application notes and experimental protocols for the in vitro analysis of this compound's effects in the SH-SY5Y cell line.

Application Notes: Neuroprotective Effects of this compound

This compound has demonstrated significant neuroprotective properties against neurotoxin-induced cell death in SH-SY5Y cells. Studies have shown its efficacy in mitigating the toxic effects of 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease. The protective effects of this compound are attributed to its ability to counteract oxidative and nitrosative stress.

Pre-treatment of SH-SY5Y cells with this compound has been shown to significantly increase cell viability and reduce cytotoxicity following exposure to neurotoxins.[1][2] Furthermore, this compound is reported to diminish the levels of 3-nitrotyrosine (B3424624) (3-NT), a marker of nitrosative stress and peroxynitrite formation, suggesting it may act as a peroxynitrite scavenger.[1][2] While direct in vitro evidence in SH-SY5Y cells is still emerging, in vivo studies suggest that this compound's neuroprotective mechanism may also involve the modulation of apoptotic pathways by downregulating pro-apoptotic proteins like Bax and Caspase-3, and upregulating the anti-apoptotic protein Bcl-2.

Data Presentation

Table 1: Neuroprotective Effect of this compound on 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells (MTT Assay) [1][2]

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |

| Control | - | 100 |

| 6-OHDA | 35 | 55.2 ± 3.4 |

| This compound + 6-OHDA | 1 + 35 | 68.5 ± 4.1 |

| This compound + 6-OHDA | 2.5 + 35 | 72.3 ± 3.8 |

| This compound + 6-OHDA | 5 + 35 | 78.1 ± 4.5* |

| This compound + 6-OHDA | 10 + 35 | 85.4 ± 5.2 |

| This compound + 6-OHDA | 20 + 35 | 89.7 ± 4.9 |

| This compound + 6-OHDA | 50 + 35 | 91.2 ± 5.5** |

*p < 0.05, **p < 0.01 compared to 6-OHDA alone. Data are represented as mean ± SD.

Table 2: Effect of this compound on 6-OHDA-Induced LDH Release in SH-SY5Y Cells [1][2]

| Treatment Group | Concentration (µM) | LDH Release (% of Control) |

| Control | - | 100 |

| 6-OHDA | 35 | 175.3 ± 10.2 |

| This compound + 6-OHDA | 1 + 35 | 145.8 ± 8.7 |

| This compound + 6-OHDA | 2.5 + 35 | 138.1 ± 7.9 |

| This compound + 6-OHDA | 5 + 35 | 129.5 ± 7.1 |

| This compound + 6-OHDA | 10 + 35 | 120.3 ± 6.5 |

| This compound + 6-OHDA | 20 + 35 | 115.6 ± 6.1 |

| This compound + 6-OHDA | 50 + 35 | 112.4 ± 5.8 |

*p < 0.05, **p < 0.01 compared to 6-OHDA alone. Data are represented as mean ± SD.

Experimental Protocols

SH-SY5Y Cell Culture and Maintenance

A crucial aspect of working with SH-SY5Y cells is proper cell culture technique to ensure reproducibility.

Materials:

-

SH-SY5Y cell line

-

Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Cell culture plates (6-well, 96-well)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Thawing Cells:

-

Rapidly thaw the cryovial of SH-SY5Y cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh complete culture medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

-

-

Cell Passaging:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete culture medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete culture medium.

-

Incubate at 37°C with 5% CO2.

-

Neurotoxicity Induction and this compound Treatment

This protocol outlines the induction of neurotoxicity using 6-OHDA and subsequent treatment with this compound.

Materials:

-

SH-SY5Y cells seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis)

-

This compound stock solution (dissolved in sterile water or DMSO)

-

6-hydroxydopamine (6-OHDA) solution (prepare fresh in sterile water with 0.1% ascorbic acid to prevent oxidation)

-

Complete culture medium

Protocol:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 2.5, 5, 10, 20, 50 µM) for 1 hour.[1][2]

-

Following the pre-treatment, add freshly prepared 6-OHDA to a final concentration of 35 µM to the wells containing this compound.[1][2]

-

Include control groups: untreated cells, cells treated with this compound alone, and cells treated with 6-OHDA alone.

-

Incubate the plates for 24 hours at 37°C with 5% CO2.

-

Proceed with cell viability and other assays.

Cell Viability Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plate reader

Protocol:

-

After the 24-hour treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

-

Commercially available LDH cytotoxicity assay kit

-

96-well plate reader

Protocol:

-

After the 24-hour treatment period, carefully collect the cell culture supernatant from each well.

-

Follow the manufacturer's instructions provided with the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant.

-

Incubate as per the kit's protocol.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the percentage of LDH release relative to the control and maximum LDH release (from lysed cells).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

DCFH-DA stock solution (10 mM in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or serum-free medium

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

After the treatment period, remove the culture medium and wash the cells twice with warm HBSS.

-

Dilute the DCFH-DA stock solution in HBSS to a final working concentration of 10 µM.

-

Add 100 µL of the DCFH-DA solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with warm HBSS to remove excess probe.

-

Add 100 µL of HBSS to each well.

-

Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Protocol:

-

Following treatment, harvest the cells by trypsinization and collect the culture medium to include any detached cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis and Oxidative Stress Markers

This protocol provides a general framework to investigate the effect of this compound on the protein expression of key markers involved in apoptosis (Bcl-2, Bax, Caspase-3) and oxidative stress response (Nrf2, HO-1).

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Nrf2, anti-HO-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

After treatment, wash the cells in 6-well plates with ice-cold PBS.

-

Lyse the cells with 100-150 µL of ice-cold RIPA buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensity and normalize to a loading control like β-actin.

Proposed Signaling Pathway of this compound's Neuroprotection

Based on existing in vivo data and studies on related compounds, this compound's neuroprotective effects in SH-SY5Y cells are likely mediated through the modulation of oxidative stress and apoptosis signaling pathways.

References

Application Notes and Protocols for Studying Verbenalin's Neuroprotective Effects in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Verbenalin (B192655), an iridoid glucoside found in Verbena officinalis, has demonstrated significant neuroprotective properties in various preclinical studies.[1] These application notes provide detailed protocols for utilizing animal models to investigate the neuroprotective effects of this compound, focusing on cerebral ischemia-reperfusion injury and Alzheimer's disease. The methodologies outlined below are compiled from established research to ensure reproducibility and accuracy in assessing the therapeutic potential of this compound.

Animal Models and Experimental Design

Focal Cerebral Ischemia-Reperfusion Injury Model (MCAO) in Rats

The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used and well-established method to mimic ischemic stroke in humans.[2][3]

Experimental Groups:

-

Sham Group: Undergoes the same surgical procedure without the insertion of the filament to occlude the MCA.

-

MCAO Model Group: Receives MCAO surgery and vehicle treatment.

-

This compound Treatment Groups: Receive MCAO surgery and treatment with low, medium, and high doses of this compound (e.g., 5, 10, and 20 mg/kg).[4][5]

-

Positive Control Group (Optional): Receives MCAO surgery and treatment with a known neuroprotective agent (e.g., Nimodipine).[4]

Experimental Workflow:

Alzheimer's Disease (AD) Transgenic Mouse Model